BenchChemオンラインストアへようこそ!

Epirizole

Inflammation Edema Basic NSAID

Epirizole (Mepirizole) is the definitive basic NSAID for selectively inducing duodenal ulcers in rat models—a pathological signature not reproducible with acidic NSAIDs like indomethacin. Its systemic anti-edema action operates via non-COX pathways, making it essential for differentiating COX-dependent vs. COX-independent inflammation. Sourcing high-purity Epirizole is critical to ensure experimental reproducibility given its unique synergistic interaction with indomethacin and species-dependent toxicity.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 18694-40-1
Cat. No. B1671503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpirizole
CAS18694-40-1
SynonymsEpirizole;  DA-398;  DA398;  DA 398;  Methopyrimazole;  Dalex;  Mebron; 
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC
InChIInChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3
InChIKeyRHAXSHUQNIEUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>35.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epirizole (CAS 18694-40-1): A Pyrimidinyl Pyrazole NSAID for Research Applications


Epirizole (also known as Mepirizole, CAS 18694-40-1) is a pyrimidinyl pyrazole derivative classified as a non-steroidal anti-inflammatory drug (NSAID) [1]. Characterized by its basic chemical nature (pKa ~8.2), it distinguishes itself from the majority of acidic NSAIDs (e.g., indomethacin, ibuprofen) [2]. The compound is documented to possess antipyretic, analgesic, and anti-inflammatory properties, with specific utility in models of chronic inflammation and gastrointestinal pathology [1]. Its molecular formula is C11H14N4O2, and it exhibits solubility in organic solvents like ethanol and dichloroethane, but only sparingly so in water [3].

Procurement Rationale: Why Epirizole (Mepirizole) Cannot Be Substituted with Other NSAIDs in Specialized Models


Generic substitution of Epirizole with other NSAIDs (like ibuprofen or indomethacin) is not scientifically valid due to its unique basic pyrimidinyl pyrazole structure and distinct mechanistic profile [1]. Unlike most acidic NSAIDs which act primarily through COX inhibition at the site of inflammation, Epirizole exerts its anti-edema effects via systemic mechanisms rather than local prostaglandin inhibition [2]. Furthermore, it is a well-characterized, selective duodenal ulcerogen in rats, a pathological model not reliably reproduced by indomethacin, which predominantly causes gastric or small intestinal damage [3]. These divergent pharmacological and toxicological signatures underscore the requirement for specific sourcing of Epirizole to ensure experimental reproducibility and accurate modeling of non-COX-dependent inflammatory pathways or duodenal ulcer pathogenesis.

Quantitative Comparative Evidence for Epirizole: Head-to-Head Data vs. Key NSAID Comparators


Mechanism-Based Anti-Edema Efficacy: Epirizole's Systemic Action vs. COX Inhibitors

In a direct comparison of local anti-edema activity, Epirizole (mepirizole) demonstrates a fundamental mechanistic difference from standard acidic NSAIDs. When administered locally, Epirizole shows no suppression of carrageenin-induced paw edema, whereas acidic NSAIDs like indomethacin, phenylbutazone, and ketoprofen show significant inhibition [1]. The key quantitative distinction lies in the mode of action: orally administered Epirizole's anti-edema effect is systemically mediated and significantly enhanced in fasted rats, a property not shared by acidic NSAIDs like indomethacin and ibuprofen, which maintain similar efficacy regardless of feeding state [1].

Inflammation Edema Basic NSAID

Unique Gastrointestinal Toxicity Profile: Epirizole as a Selective Duodenal Ulcerogen vs. Indomethacin

A key differentiator for Epirizole is its highly specific ulcerogenic profile. In a direct head-to-head study in rats, a subcutaneous dose of 100 mg/kg of Epirizole produced exclusively duodenal ulcers, while a 10 mg/kg dose of indomethacin produced gastric ulcers [1]. Quantitatively, Epirizole significantly increased gastric acid secretion by 74%, whereas indomethacin had no effect on acid output [1]. Furthermore, despite indomethacin causing a more pronounced reduction in duodenal prostaglandin synthesis than Epirizole, only Epirizole was duodenoulcerogenic, confirming its unique pathogenesis [1].

Toxicology Gastroenterology Duodenal Ulcer

Synergistic Anti-Inflammatory Combination: Epirizole Enhances Indomethacin's Efficacy While Mitigating GI Damage

Epirizole exhibits a unique pharmacological interaction with indomethacin that is not observed with other NSAIDs. A study comparing the combination of indomethacin with either aspirin or Epirizole found that while aspirin reduced indomethacin's anti-inflammatory and analgesic effects, the combination with Epirizole exerted more potent effects than indomethacin alone [1]. Crucially, Epirizole dose-dependently and significantly reduced both gastric and intestinal ulcerogenicities caused by indomethacin, whereas aspirin only reduced intestinal damage and did not protect the stomach [1].

Drug Synergy Combination Therapy NSAID

Cross-Species Variability in Ulcerogenesis: Epirizole's Specificity for Rat and Rabbit Models

The ulcerogenic potency of Epirizole is highly species-dependent, providing a defined experimental window for model selection. Quantitatively, oral administration of Epirizole (200 mg/kg) induced deep duodenal ulcers and gastric erosions in over 75% of nonfasted rats (Sprague-Dawley, Fisher, Wistar, Donryu) and penetrating duodenal ulcers in 50% of nonfasted rabbits at 300 mg/kg [1]. In stark contrast, there was little or no damage to the duodenum and stomach in mice and dogs given 200-300 mg/kg of Epirizole either orally or subcutaneously [1].

Toxicology Species Selectivity In Vivo Model

High-Impact Applications of Epirizole (Mepirizole) in Research


Duodenal Ulcer Pathogenesis & Anti-Ulcer Drug Discovery

Epirizole is the definitive pharmacological agent for the reliable and exclusive induction of duodenal ulcers in rat models. Its unique ability to increase gastric acid secretion and cause site-specific duodenal damage, unlike indomethacin which targets the stomach, makes it an indispensable tool for investigating the pathophysiology of duodenal ulcer disease and for screening novel anti-ulcer therapeutics [1].

Investigating Non-COX-Mediated Anti-Inflammatory Mechanisms

Given that locally administered Epirizole shows no direct anti-edema effect and its systemic action is independent of prostaglandin inhibition, it serves as a critical probe for studying alternative, non-COX-mediated anti-inflammatory pathways. Researchers can use Epirizole to differentiate between COX-dependent and COX-independent mechanisms in inflammation models [2].

NSAID Synergy and Combination Toxicology Studies

The unique interaction where Epirizole enhances the anti-inflammatory effect of indomethacin while simultaneously protecting against indomethacin-induced gastric and intestinal damage provides a robust model for studying synergistic drug interactions and combination therapy strategies. This is particularly relevant for research aimed at developing safer NSAID regimens with improved efficacy [3].

Comparative and Species-Specific Toxicology

Epirizole's highly species-dependent toxicity profile (high ulcerogenicity in rats/rabbits, negligible in mice/dogs) offers a valuable tool for comparative toxicology and safety pharmacology. It can be used to investigate the genetic and physiological factors that confer resistance or susceptibility to NSAID-induced gastrointestinal damage across different species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epirizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.